Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)

3-Hydroxypyridine-2-carbonitrile is a heterocyclic organic compound featuring both hydroxyl and nitrile functional groups attached to a pyridine ring. This structure lends versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. The hydroxyl group enhances solubility and reactivity, while the nitrile moiety offers a handle for further functionalization via nucleophilic addition or cyclization. Its rigid pyridine core contributes to stability, making it suitable for use in metal-ligand complexes or as a precursor for bioactive molecules. The compound’s balanced reactivity profile and structural features make it valuable for researchers in medicinal chemistry and material science.
3-hydroxypyridine-2-carbonitrile structure
932-35-4 structure
Product Name:3-hydroxypyridine-2-carbonitrile
CAS No:932-35-4
MF:C6H4N2O
MW:120.10876083374
MDL:MFCD01646135
CID:40310
PubChem ID:101920
Update Time:2025-08-02

3-hydroxypyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxypicolinonitrile
    • 3-Hydroxypyridine-2-carbonitrile
    • 2-Cyano-3-hydroxypyridine
    • 2-Cyano-3-hydroxpyridine
    • 2-Pyridinecarbonitrile, 3-hydroxy-
    • 2-cyano-3-pyridinol
    • 3-Hydroxy-2-cyanopyridine
    • Hydroxycyanazin
    • PubChem9231
    • 2-Cyano-3-hydroxy pyridine
    • KSC494M0R
    • XTVFTOVNAKNVQK-UHFFFAOYSA-
    • 3-Hydroxy-2-pyridinecarbonitrile
    • XTVFTOVNAKNVQK-UHFFFAOYSA-N
    • 3-hydroxy-pyridine-2-carbonitrile
    • STL556711
    • SBB065308
    • BBL102902
    • 3-Hydroxy-2-pyridinecarbonitrile (ACI)
    • Picolinonitrile, 3-hydroxy- (7CI, 8CI)
    • 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;
    • EINECS 213-251-8
    • InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
    • 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR
    • 932-35-4
    • SY031451
    • EN300-188548
    • DB-217271
    • SCHEMBL304561
    • W-100247
    • CS-W011210
    • MFCD01646135
    • PS-5915
    • NS00039535
    • DTXSID10239324
    • AKOS005199046
    • BP-12591
    • AC-907/34117002
    • C1664
    • O11015
    • PB43869
    • 3-hydroxypyridine-2-carbonitrile
    • MDL: MFCD01646135
    • Inchi: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
    • InChI Key: XTVFTOVNAKNVQK-UHFFFAOYSA-N
    • SMILES: N#CC1C(O)=CC=CN=1

Computed Properties

  • Exact Mass: 120.03200
  • Monoisotopic Mass: 120.032362755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.9
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.1

Experimental Properties

  • Color/Form: Not determined
  • Boiling Point: 429.2°C at 760 mmHg
  • PSA: 56.91000
  • LogP: 0.65888
  • Solubility: Not determined

3-hydroxypyridine-2-carbonitrile Security Information

3-hydroxypyridine-2-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-hydroxypyridine-2-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 8 °C
Reference
Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines
Cailly, Thomas; Lemaitre, Stephane; Fabis, Frederic; Rault, Sylvain, Synthesis, 2007, (20), 3247-3251

Production Method 2

Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether ,  Water
Reference
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; Goto, Yoshinobu, Heterocycles, 1987, 26(11), 2921-39

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Bromine Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; 7 h, rt
1.2 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 3
Reference
Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ;  0 °C; 16 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Reference
Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Chlorine
Reference
Preparation of derivatives of 3-hydroxypicolinic acid from furfural
Clauson-Kaas, Niels; Petersen, John Brammer; Soerensen, Georg Ole; Olsen, Gert; Janse, Gert, Acta Chemica Scandinavica, 1965, 19(5), 1147-52

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Ethyl acetate ,  Water ;  5 min, rt → 15 °C; 15 °C → 22 °C; overnight, 22 °C
Reference
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  20 - 30 min, < 5 °C; 50 °C; 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  40 °C
Reference
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Water ;  20 - 30 min, < 5 °C; < 5 °C → rt; rt → 50 °C; 50 °C → 20 °C; 20 min, 20 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  20 °C → 40 °C; 45 min, cooled
Reference
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, 23 °C
Reference
Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines
Kuduk, Scott D.; DiPardo, Robert M.; Bock, Mark G., Organic Letters, 2005, 7(4), 577-579

Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Hydrogen bromide Solvents: Water ;  8 h, rt
Reference
Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease
, United States, , ,

Production Method 11

Reaction Conditions
Reference
Introduction of the cyano group by substitution of hydrogen
Schmidt, A., Science of Synthesis, 2004, 19, 133-161

Production Method 12

Reaction Conditions
Reference
Preparation of desmethyldesferrithiocin derivatives and related compounds as iron-chelating antimalarials.
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
Reference
Regioselective cyanation of 3-substituted pyridine 1-oxides
Fife, Wilmer K., Heterocycles, 1984, 22(1), 93-6

Production Method 14

Reaction Conditions
Reference
Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocycles
Vorbrueggen, Helmut; Krolikiewicz, Konrad, Synthesis, 1983, (4), 316-19

Production Method 15

Reaction Conditions
Reference
Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity
Blank, Benjamin; DiTullio, Nicholas W.; Miao, Clara K.; Owings, Franklin F.; Gleason, John G.; et al, Journal of Medicinal Chemistry, 1974, 17(10), 1065-71

3-hydroxypyridine-2-carbonitrile Raw materials

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Purity:99%
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3-hydroxypyridine-2-carbonitrile Related Literature

Additional information on 3-hydroxypyridine-2-carbonitrile

3-Hydroxypyridine-2-Carbonitrile: A Comprehensive Overview

3-Hydroxypyridine-2-carbonitrile (CAS No. 932-35-4) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial fields. This compound, also referred to as 6-hydroxypicolinonitrile, belongs to the class of pyridine derivatives and is characterized by its hydroxyl and cyano groups attached to the pyridine ring. The combination of these functional groups imparts unique chemical properties that make it valuable in numerous applications.

The synthesis of 3-hydroxypyridine-2-carbonitrile has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic chemistry have enabled the development of efficient synthetic routes, such as the use of transition metal catalysts and microwave-assisted reactions. These innovations have not only improved yield but also reduced reaction times, making the compound more accessible for large-scale production.

One of the most notable applications of 3-hydroxypyridine-2-carbonitrile is in the field of pharmaceutical chemistry. The compound serves as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. Its ability to act as a building block for more complex structures has made it indispensable in drug discovery pipelines.

In addition to its role in pharmaceuticals, 3-hydroxypyridine-2-carbonitrile has found applications in agricultural chemistry. Researchers have investigated its potential as a plant growth regulator and a component in agrochemical formulations. Recent studies have highlighted its ability to enhance crop resilience against environmental stressors, making it a promising candidate for sustainable agriculture practices.

The electronic properties of 3-hydroxypyridine-2-carbonitrile also make it an interesting material for applications in electrochemistry and materials science. Its ability to act as an electron-deficient aromatic system has led to its use in the development of novel materials for energy storage devices, such as supercapacitors and batteries. Ongoing research is focused on improving its conductivity and stability for practical applications.

From an environmental perspective, 3-hydroxypyridine-2-carbonitrile has been studied for its role in pollution control. Its ability to adsorb heavy metal ions from aqueous solutions has been explored, offering potential solutions for water purification technologies. Recent findings suggest that functionalized derivatives of this compound could significantly enhance their adsorption capacities, making them suitable for large-scale environmental remediation efforts.

Despite its wide-ranging applications, the synthesis and characterization of 3-hydroxypyridine-2-carbonitrile continue to be areas of active research. Scientists are increasingly focusing on green chemistry principles to develop more sustainable methods for its production. The use of renewable feedstocks and energy-efficient processes is expected to play a pivotal role in shaping the future of this compound's manufacturing.

In conclusion, 3-hydroxypyridine-2-carbonitrile (CAS No. 932-35-4) is a multifaceted compound with immense potential across diverse industries. Its unique chemical properties, coupled with ongoing advancements in synthesis and application development, ensure that it remains a focal point for scientific innovation. As research progresses, new opportunities are likely to emerge, further solidifying its importance in both academic and industrial settings.

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(CAS:932-35-4)3-hydroxypyridine-2-carbonitrile
A844482
Purity:99%/99%
Quantity:25g/100g
Price ($):150.0/552.0
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